Brevianamide F

Vue d'ensemble

Description

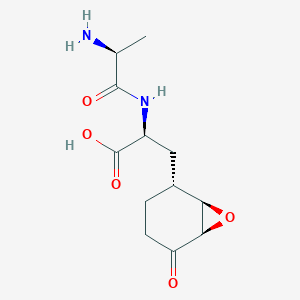

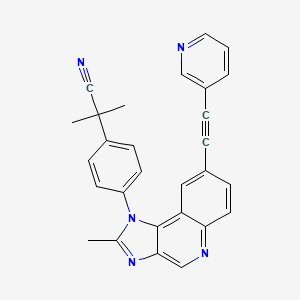

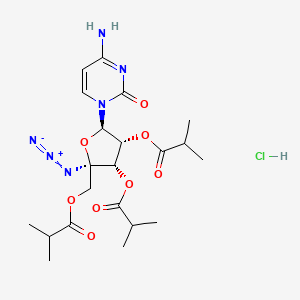

Brevianamide F, également connu sous le nom de cyclo-(L-Trp-L-Pro), est un composé naturel appartenant à la classe des 2,5-dikétopiperazines. Il s'agit du membre le plus simple et du précurseur biosynthétique d'une grande famille de 2,5-dikétopiperazines à tryptophane-proline prénylées biologiquement actives. Ces composés sont produits par des champignons tels qu'Aspergillus fumigatus et Aspergillus species . This compound a été isolé de diverses sources, notamment la bactérie Streptomyces sp. souche TN58, et a montré une activité contre les bactéries Gram-positives telles que Staphylococcus aureus et Micrococcus luteus .

Applications De Recherche Scientifique

Brevianamide F has a wide range of scientific research applications due to its biological activity and chemical properties. In chemistry, it serves as a precursor for the synthesis of other biologically active diketopiperazines. In biology and medicine, this compound has shown antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents . Additionally, its activity against Gram-positive bacteria and fungi has been studied for potential therapeutic applications .

Mécanisme D'action

Target of Action

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring 2,5-diketopiperazine . It is the simplest member and the biosynthetic precursor of a large family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines . This compound has been shown to possess activity against the Gram-positive bacteria S. aureus and Micrococcus luteus . Therefore, these bacteria can be considered as the primary targets of this compound.

Mode of Action

aureus and Micrococcus luteus) and exhibits antibacterial activity

Biochemical Pathways

This compound is part of a large family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines . These compounds are produced by the fungi A. fumigatus and Aspergillus sp

Result of Action

The molecular and cellular effects of this compound’s action are primarily its antibacterial activity against the Gram-positive bacteria S. aureus and Micrococcus luteus

Safety and Hazards

Orientations Futures

The brevianamide family of bicyclo [2.2.2]diazaoctane alkaloids, including Brevianamide F, has been the focus of attention from the scientific community for several decades . Their broad range of biological activities, diverse biosynthetic origins, and topologically complex structures make them enticing targets for chemical synthesis . Future research directions include further investigations into their biosynthesis and the development of more efficient synthetic strategies .

Analyse Biochimique

Biochemical Properties

Brevianamide F plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 from Aspergillus fumigatus catalyzes the regular C2-prenylation of this compound in the biosynthesis of verruculogen and fumitremorgins . Additionally, this compound has been shown to interact with cyclic dipeptide prenyltransferases, which are crucial for its biological activity .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to possess antifungal activity against fungi such as Trichophyton rubrum, Cryptococcus neoformans, and Candida albicans . In mammalian cells, this compound has demonstrated cytotoxicity, particularly in lung cells, where it induces elevated levels of tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6) . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The enzyme FtmPT1 catalyzes the prenylation of this compound, which is a key step in its biosynthesis . This prenylation enhances the biological activity of this compound, making it more effective against target organisms. Additionally, this compound has been shown to inhibit certain enzymes, contributing to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions (25°C, 100 kPa) . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of its antimicrobial and cytotoxic properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown potential for use in the treatment of cardiovascular dysfunction . Higher doses have been associated with hepatotoxicity, indicating a threshold effect . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 catalyzes the prenylation of this compound, which is a crucial step in its metabolic pathway . This prenylation reaction enhances the biological activity of this compound and contributes to its antimicrobial properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The prenylation of this compound by FtmPT1 influences its localization and accumulation within cells . This modification enhances its biological activity and ensures its effective distribution to target sites .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The prenylation of this compound by FtmPT1 directs it to specific cellular compartments, enhancing its biological activity . Additionally, post-translational modifications such as prenylation play a crucial role in the subcellular localization and function of this compound .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de Brevianamide F implique l'ancrage du tryptophane à des supports solides à l'aide d'une poignée dihydropyranyle. Cette méthode permet la formation de la dikétopiperazine naturelle this compound. Le processus implique la préparation d'une nouvelle poignée (acide 4-[(3,4-dihydro-2H-pyran-2-yl)méthoxy]benzoïque) pour fonctionnaliser les résines d'aminométhyle ou de méthylbenzhydrylamine. La formation d'une liaison hémiaminale avec le système indole peut être réalisée par chauffage conventionnel ou aux micro-ondes dans le 1,2-dichloroéthane en présence de p-toluènesulfonate de pyridine, avec un rendement de 70 à 95 % . L'acide aminé peut être libéré de la résine à température ambiante en utilisant de l'acide trifluoroacétique dans le dichlorométhane avec un capteur de cation, ce qui donne des rendements allant jusqu'à 90 % .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas bien documentées, mais les voies synthétiques décrites ci-dessus peuvent être adaptées pour une production à grande échelle. L'utilisation de la synthèse en phase solide et de résines fonctionnalisées permet une production efficace et évolutive de this compound et de composés apparentés.

Analyse Des Réactions Chimiques

Types de réactions : Brevianamide F subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont facilitées par la présence de groupes fonctionnels tels que le cycle indole et le noyau dikétopiperazine.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Par exemple, l'oxydation du this compound peut être réalisée à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène. Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du this compound, tandis que les réactions de réduction peuvent produire des formes réduites du composé.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique en raison de son activité biologique et de ses propriétés chimiques. En chimie, il sert de précurseur pour la synthèse d'autres dikétopiperazines biologiquement actives. En biologie et en médecine, this compound a montré une activité antibactérienne et antifongique, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens . De plus, son activité contre les bactéries Gram-positives et les champignons a été étudiée pour des applications thérapeutiques potentielles .

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles et des voies moléculaires dans les bactéries et les champignons. Il a été démontré qu'il inhibe la croissance des bactéries Gram-positives en interférant avec la synthèse de leur paroi cellulaire et d'autres processus cellulaires essentiels . Les cibles moléculaires et les voies exactes impliquées dans son activité antifongique sont encore à l'étude, mais on pense qu'il perturbe les membranes cellulaires fongiques et inhibe les enzymes clés nécessaires à la croissance fongique .

Comparaison Avec Des Composés Similaires

Brevianamide F fait partie d'une famille plus large de 2,5-dikétopiperazines, qui comprend des composés tels que Brevianamide A et Brevianamide B . Ces composés partagent une structure de base similaire, mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels. Brevianamide A et B sont également produits par des champignons et ont montré diverses activités biologiques, notamment des effets insecticides et cytotoxiques . Comparé à Brevianamide A et B, this compound est unique dans sa simplicité et sert de précurseur biosynthétique pour des dikétopiperazines plus complexes .

Composés similaires

- Brevianamide A

- Brevianamide B

- Paraherquamides

- Malbrancheamides

- Stephacidins

- Notoamides

Ces composés sont structurellement similaires à this compound et appartiennent à la même classe de 2,5-dikétopiperazines.

Propriétés

IUPAC Name |

(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZBPVMVYTEKZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959075 | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-70-8 | |

| Record name | Brevianamide F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevianamide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVIANAMIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Brevianamide F?

A1: this compound has the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, numerous studies have characterized this compound using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies provide detailed information on its structural features and fragmentation patterns. [, , , , , , ] For specific spectroscopic data, please refer to the cited research articles.

Q3: How is this compound synthesized in nature?

A3: this compound is biosynthesized by various fungal species, predominantly Aspergillus fumigatus. It is produced through a non-ribosomal peptide synthetase (NRPS) pathway. [, , , ] The gene ftmA encodes the specific NRPS, Brevianamide Synthetase, which catalyzes the formation of this compound from the amino acids tryptophan and proline. [, ]

Q4: Has this compound been found in any other organisms besides fungi?

A4: While primarily found in fungi, this compound has also been isolated from a bacterium of the Vibrio sp., separated from the marine sponge Hyrtios altum. [] Additionally, it was reported for the first time from a Streptomyces sp. []

Q5: How does this compound contribute to the biosynthesis of other bioactive compounds?

A6: this compound acts as a substrate for prenyltransferases, enzymes that attach a prenyl group to specific positions on the indole ring. [, , , , ] This prenylation step is often crucial for enhancing the biological activity and diversifying the structures of downstream alkaloids.

Q6: Can you give an example of a bioactive compound derived from this compound?

A7: One example is Tryprostatin B, a potent antitumor agent. It is generated by the prenylation of this compound at the C-2 position of the indole nucleus by the prenyltransferase FtmPT1. [, , , ]

Q7: What is the role of prenyltransferases in modifying this compound?

A8: Prenyltransferases exhibit remarkable regioselectivity in attaching prenyl groups to different positions on the indole ring of this compound. This regiospecificity significantly impacts the biological activities of the resulting prenylated products. [, , , , ]

Q8: How does modifying the structure of this compound affect its activity?

A9: Studies have shown that even minor structural modifications, such as the introduction of aryl groups at the C-2 position, can significantly alter the activity of this compound. For instance, C2-arylated analogs exhibit enhanced antitumor activity compared to the parent compound. []

Q9: Can the regioselectivity of prenyltransferases be manipulated?

A10: Research indicates that mutations in the active site of prenyltransferases, such as FtmPT1, can alter their regioselectivity. For example, the Gly115Thr mutant of FtmPT1 produces a novel cyclized product alongside Tryprostatin B. [, ]

Q10: What analytical techniques are used to study this compound and its derivatives?

A11: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the identification and quantification of this compound and related compounds in complex mixtures. [, , ] NMR spectroscopy is essential for structure elucidation. [, , , , , , ]

Q11: What are the potential applications of this compound and its derivatives in drug discovery?

A12: Given the diverse biological activities of this compound derivatives, they hold promise as lead compounds for developing new drugs against cancer, infectious diseases, and agricultural pests. [, , , ] Further research is necessary to fully explore their therapeutic potential and optimize their pharmacological properties.

Q12: How can we further explore the chemical diversity of this compound derivatives?

A13: Combining chemical synthesis with enzymatic modification using engineered prenyltransferases offers a powerful approach for generating a diverse library of this compound derivatives with potentially enhanced or novel biological activities. [] Additionally, exploring the effects of deuterium enrichment on fungal secondary metabolite production, as showcased with the production of a deuterium-labeled version of pigmentosin A (6) from an Aspergillus sp., might offer a novel method for expanding chemical diversity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.